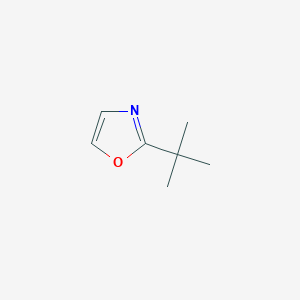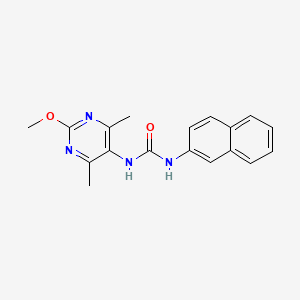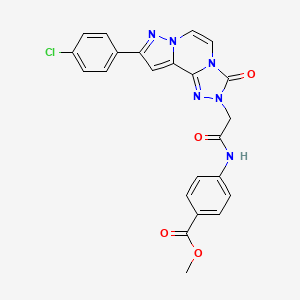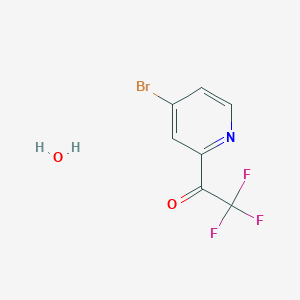
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide is not directly mentioned in the provided papers. However, the papers discuss related compounds within the N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides class, which share a phenoxy moiety and are designed for antitubercular activity. These compounds were synthesized based on the structure of WZY02, a lead compound discovered in previous research, and have shown promising potential as new anti-TB agents due to their excellent in vitro inhibitory activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of related compounds involves the design of 2,6-disubstituted N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides with various amine moieties. The synthesis process is not detailed in the abstracts provided, but it is implied that these compounds were successfully synthesized and tested for their antitubercular activity. The design of these compounds was likely guided by structure-activity relationship (SAR) studies to optimize their efficacy against tuberculosis .
Molecular Structure Analysis
While the molecular structure of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide is not analyzed in the provided papers, the related compounds that were studied contain an imidazo[1,2-a]pyridine core with a phenoxyethyl side chain and various amine substituents. These structural features are crucial for the antitubercular activity of these compounds, as they likely interact with specific targets within the Mycobacterium tuberculosis bacteria .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and biological activity of the related compounds are not explicitly described in the abstracts. However, it can be inferred that the compounds undergo specific interactions with the bacterial targets, leading to their inhibitory activity against the tuberculosis bacteria. The exact nature of these chemical reactions would require further study of the compounds' mechanisms of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not detailed in the abstracts. However, compounds 15b and 15d from the series were noted to have good safety and pharmacokinetic profiles, which suggests favorable physical and chemical properties for drug development, such as solubility, stability, and bioavailability. These properties are essential for the compounds' efficacy as antitubercular agents and their potential development into lead compounds for future drug discovery .
Wissenschaftliche Forschungsanwendungen
Cellular Permeability and DNA Binding
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide belongs to a class of compounds that have shown potential in targeting specific DNA sequences. Research on pyrrole-imidazole polyamides has demonstrated their ability to bind specifically to DNA sequences, affecting gene expression by disrupting protein-DNA interactions. Modifications to these molecules, such as varying the linker length and structure, have been shown to significantly influence their cellular permeability, making them more effective in penetrating cells to reach their target sites within DNA (Liu & Kodadek, 2009).
Gene Expression Regulation
Further studies have illustrated that small molecules targeting specific DNA sequences can effectively regulate gene expression. By binding to predetermined DNA sequences, these compounds demonstrate the potential for controlling the activation or suppression of genes, with implications for therapeutic applications in diseases where gene expression is dysregulated. This approach has been exemplified in the modulation of 5S RNA gene expression, showcasing the utility of such compounds in a therapeutic context (Gottesfeld et al., 1997).
Optical and Electronic Materials
Compounds containing the 1,3,4-oxadiazole ring have also found applications in the development of optical and electronic materials. For instance, the synthesis of new polyamides and poly(amide-imide)s incorporating the 1,3,4-oxadiazole ring has led to materials with promising optical properties, including fluorescence in the blue region. These materials exhibit high thermal stability, making them suitable for use in optoelectronic devices (Hamciuc et al., 2015).
Anticancer Activity
There has been significant interest in the design and synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide analogs for anticancer applications. A series of compounds have been evaluated for their anticancer activity against various cancer cell lines, revealing moderate to excellent activity. These findings underscore the potential of such compounds in the development of new anticancer therapies (Ravinaik et al., 2021).
Eigenschaften
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-3-22-11-7-10-15(22)17-20-16(25-21-17)12-19-18(23)13(2)24-14-8-5-4-6-9-14/h4-11,13H,3,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFYCMNTSQQRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2499259.png)
![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2499260.png)
![2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2499264.png)
![N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide](/img/structure/B2499265.png)

![1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B2499268.png)

![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499273.png)
![6-Methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2499274.png)



